3-(Trifluoromethyl)quinoline 1-oxide
Description
3-(Trifluoromethyl)quinoline 1-oxide is a heterocyclic compound characterized by a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and an N-oxide functional group at the 1-position. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the compound’s electrophilicity, making it more reactive in chemical transformations such as oxidative cyanation compared to unsubstituted quinoline 1-oxide . This reactivity is attributed to the stabilization of transition states during nucleophilic attacks, particularly at the α-position of the N-oxide ring. The compound’s synthetic utility and electronic properties have been explored in studies focusing on regioselective reactions and structure-activity relationships .
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-oxido-3-(trifluoromethyl)quinolin-1-ium |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7-3-1-2-4-9(7)14(15)6-8/h1-6H |
InChI Key |
MHMFCFZBUKSPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethyl ketones and anilines, followed by cyclization and oxidation . Another approach involves the direct introduction of the trifluoromethyl group onto the quinoline ring using reagents like Togni reagent, catalyzed by copper (ii) triflate .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)quinoline 1-oxide may involve scalable synthetic routes such as the Bischler–Napieralski reaction or the Pictet–Gams reaction, which are well-suited for large-scale synthesis . These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction of the N-oxide group can yield the corresponding quinoline.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Trifluoromethyl)quinoline 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage . This property is exploited in designing compounds with antibacterial and anticancer activities. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic Effects of Substituents
The trifluoromethyl group’s electron-withdrawing nature contrasts sharply with electron-donating groups like methoxy (-OCH₃). For example:
- 3-(Trifluoromethyl)quinoline 1-oxide undergoes oxidative cyanation at lower temperatures (e.g., 80–100°C) with higher yields due to enhanced electrophilicity at the α-position.
- 4-Methoxyquinoline 1-oxide, with an electron-donating group, requires higher reaction temperatures (e.g., 130°C) and yields poorly due to reduced electrophilicity .
Positional Isomerism
Substituent position critically affects reactivity:
- 3- and 4-(Trifluoromethyl)quinoline 1-oxide: Both react efficiently in oxidative cyanation, forming 2-cyano derivatives.
- 2-(Trifluoromethyl)quinoline 1-oxide: Fails to react under similar conditions, highlighting steric or electronic hindrance at the 2-position .
Data Tables
Table 1: Reactivity of Quinoline 1-Oxide Derivatives in Oxidative Cyanation
Key Research Findings
Electrophilic Reactivity: The trifluoromethyl group’s electron-withdrawing effect accelerates reactions like oxidative cyanation, enabling efficient synthesis of 2-cyanoquinoline derivatives .
Position-Specific Effects : Reactivity is highly dependent on substituent position, with 3-CF₃ being optimal for α-position reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
